![molecular formula C16H17N3O3S B1230545 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate](/img/structure/B1230545.png)
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenyl group, and a carbamimidothioate moiety. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate typically involves the reaction of 4-nitrophenylmethanol with 4-methoxyphenylacetonitrile in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester, methanesulfonate: Similar structure but different functional groups.
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the nitrophenyl and carbamimidothioate moieties
Uniqueness
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both nitrophenyl and carbamimidothioate groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate |
InChI |
InChI=1S/C16H17N3O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21/h1-8H,9-11H2,(H3,17,18) |
InChI Key |
UMJUNUMSJDTYTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


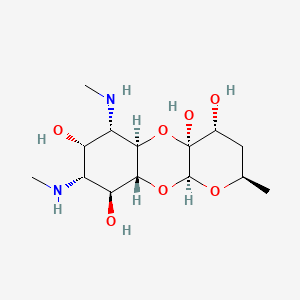
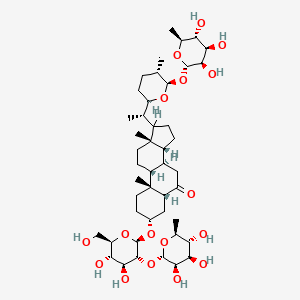
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)

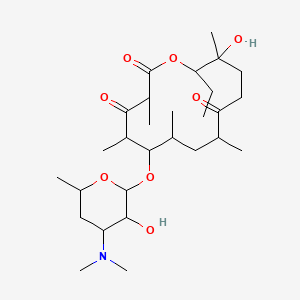
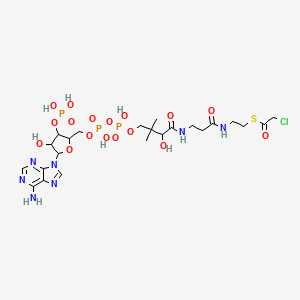
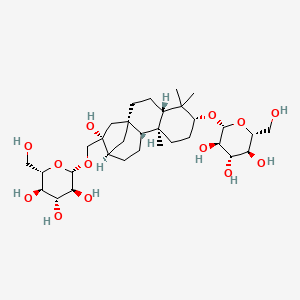
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)
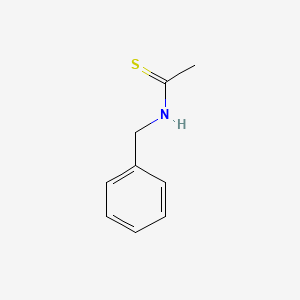
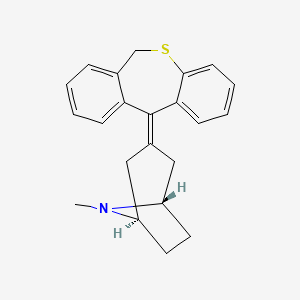
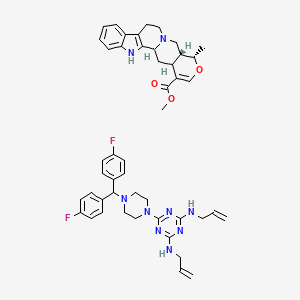

![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)
![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)
